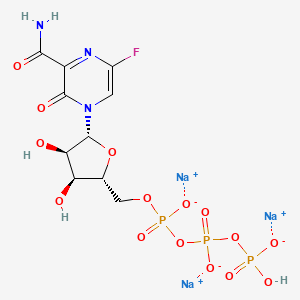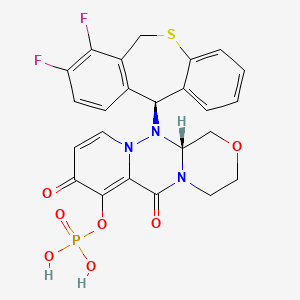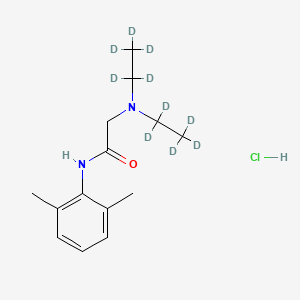
T-705RTP (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-705RTP (sodium) is the triphosphate form of favipiravir, an antiviral compound primarily known for its activity against RNA viruses. Favipiravir is converted into T-705RTP within cells, where it mimics natural nucleotides and inhibits RNA-dependent RNA polymerase, a key enzyme in viral replication .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of T-705RTP (sodium) involves the phosphorylation of favipiravir. The process typically includes the following steps:
Phosphorylation: Favipiravir is phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Purification: The resulting triphosphate is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods: Industrial production of T-705RTP (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Substitution Reactions: T-705RTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride, phosphoryl chloride.
Bases: Triethylamine, pyridine.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products:
Monophosphate and Diphosphate Forms: Hydrolysis of T-705RTP results in the formation of these products.
科学研究应用
T-705RTP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses.
Medicine: Explored as a potential antiviral treatment for diseases caused by RNA viruses, including influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and screening of antiviral properties in various viral strains .
作用机制
T-705RTP (sodium) exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). Upon entry into the cell, favipiravir is converted into T-705RTP, which mimics natural nucleotides. This incorporation into the viral RNA chain leads to premature termination of RNA synthesis, effectively halting viral replication. The compound is selective for viral polymerases and does not significantly affect host cell DNA or RNA synthesis .
相似化合物的比较
T-1105: Another pyrazinecarboxamide derivative with antiviral activity.
T-1106: Similar to T-705, with modifications to enhance its antiviral properties.
Comparison:
T-705RTP vs. T-1105 and T-1106: While all three compounds exhibit antiviral activity, T-705RTP is unique in its specific inhibition of RNA-dependent RNA polymerase.
T-705RTP (sodium) stands out due to its potent and selective inhibition of viral RNA polymerase, making it a valuable compound in antiviral research and drug development.
属性
分子式 |
C10H12FN3Na3O15P3 |
|---|---|
分子量 |
595.10 g/mol |
IUPAC 名称 |
trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1 |
InChI 键 |
CFMWUTASDBAFHM-WWLFAJFDSA-K |
手性 SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)












